

In-Depth Technical Guide to Diacetoxyscirpenol (DAS)

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Compound of Interest

Compound Name: *Diacetoxyscirpenol-13C19*

Cat. No.: *B10854071*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trichothecene mycotoxin Diacetoxyscirpenol (DAS), with a focus on its chemical identification, mechanism of action, and relevant experimental frameworks. DAS, a secondary metabolite produced by fungi of the *Fusarium* genus, is a potent inhibitor of protein synthesis and an inducer of apoptosis, making it a subject of interest in toxicology and pharmacology.

Chemical Identification

For unambiguous identification, the following details are provided:

Identifier	Value
IUPAC Name	(2R,3R,4S,5S,5aR,9aR)-5a-(acetoxymethyl)-3-hydroxy-5,8-dimethyl-2,3,4,5,5a,6,7,9a-octahydrospiro[2,5-methanobenzo[d]oxepine-10,2'-oxiran]-4-yl acetate
CAS Number	2270-40-8

¹³C NMR Spectral Data

A thorough search for the ¹³C NMR spectral data for Diacetoxyscirpenol from primary literature, including the frequently cited work by Greenhalgh et al. (1989), was conducted. Unfortunately,

access to the full dataset containing the specific chemical shifts for each carbon atom could not be obtained through the available resources.

Mechanism of Action: Induction of Apoptosis

Diacetoxyscirpenol exerts its cytotoxic effects primarily through the inhibition of protein synthesis and the induction of apoptosis.^[1] It binds to the 60S subunit of the eukaryotic ribosome, thereby halting the elongation step of translation. This disruption of protein synthesis is a key initiating event in its toxic cascade.

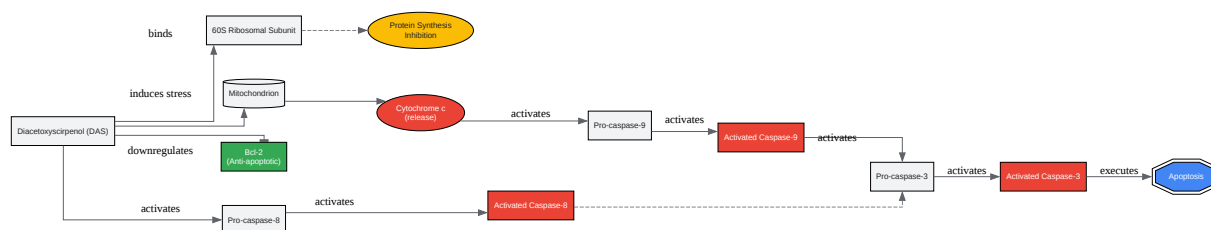
Furthermore, DAS is a potent inducer of apoptosis, or programmed cell death, particularly in rapidly dividing cells such as lymphocytes.^[1] The apoptotic signaling cascade initiated by DAS involves the following key steps:

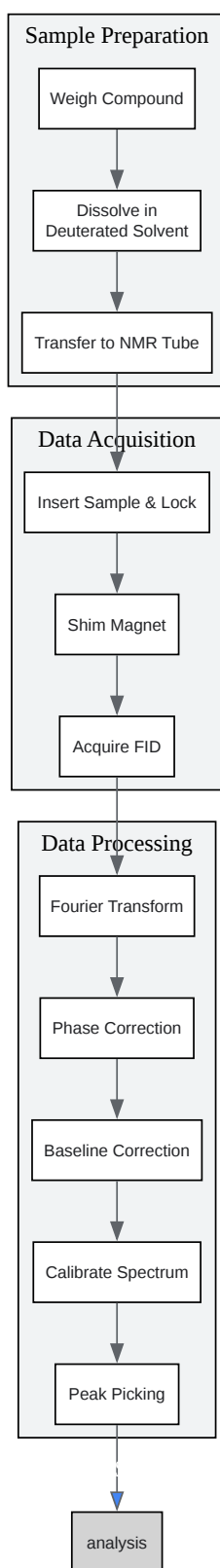
- **Caspase Activation:** DAS treatment leads to the activation of initiator caspases, specifically caspase-8 and caspase-9, as well as the executioner caspase, caspase-3.
- **Mitochondrial Pathway Involvement:** The activation of caspase-9 suggests the involvement of the intrinsic or mitochondrial pathway of apoptosis. This is further supported by the observed release of cytochrome c from the mitochondria into the cytosol.
- **Bcl-2 Family Regulation:** The pro-apoptotic signaling is enhanced by the downregulation of the anti-apoptotic protein Bcl-2.

The culmination of this cascade is the cleavage of cellular substrates by activated caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the apoptotic signaling pathway induced by Diacetoxyscirpenol.





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References

- 1. Item - ¹H-NMR and ¹³C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]
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